N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(7-Methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a cyclohexanecarboxamide core substituted with a 7-methoxyquinolin-3-yl group and a 1H-tetrazol-1-yl moiety. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where heteroaromatic interactions are critical .
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c1-26-15-6-5-13-9-14(11-19-16(13)10-15)21-17(25)18(7-3-2-4-8-18)24-12-20-22-23-24/h5-6,9-12H,2-4,7-8H2,1H3,(H,21,25) |
InChI Key |
CSYDMAJZYCOBJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Formation of the Cyclohexanecarboxamide Group: The cyclohexanecarboxamide group can be introduced through the reaction of cyclohexanecarboxylic acid with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.
Reduction: Reduction reactions could target the quinoline ring or the tetrazole ring.
Substitution: Substitution reactions could occur at various positions on the quinoline ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a quinoline carboxylic acid, while reduction of the quinoline ring could yield a tetrahydroquinoline derivative.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions that incorporate quinoline and tetrazole moieties. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These methods help elucidate the compound's molecular structure and functional groups, ensuring accurate characterization.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinoline and tetrazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains, including:
- Mycobacterium smegmatis
- Pseudomonas aeruginosa
For instance, derivatives containing similar structural motifs have been reported to exhibit significant antimicrobial effects, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays on various cancer cell lines. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), with some derivatives showing activity comparable to established chemotherapeutics like Doxorubicin .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | MIC = 6.25 µg/mL |
| Pseudomonas aeruginosa | Significant inhibition observed | |
| Anticancer | MCF-7 (breast cancer) | Strong cytotoxicity compared to Dox |
| Various cancer cell lines | Promising therapeutic candidates |
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in treating infections and cancers:
- A study demonstrated that quinoline derivatives exhibited significant antibacterial activity against resistant strains, suggesting a potential role in developing new antibiotics .
- Research focusing on anticancer properties highlighted that certain structural modifications in quinoline-based compounds enhance their efficacy against specific cancer types, indicating a need for further exploration of structure–activity relationships .
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole and Cyclohexanecarboxamide Moieties
a. 1-(1H-Tetrazol-1-yl)-N-[3-(Trifluoromethyl)phenyl]cyclohexanecarboxamide ()
- Molecular Formula : C₁₅H₁₆F₃N₅O
- Key Differences: Replaces the 7-methoxyquinolin-3-yl group with a 3-(trifluoromethyl)phenyl substituent.
- Implications: The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the methoxyquinoline moiety.
b. 1-[(Cyanomethyl)(4-Methoxyphenyl)amino]cyclohexanecarboxamide (3f, )
- Yield : 97% (vs. lower yields for tetrazole-containing compounds in ).
- Physical State : Buff solid (m.p. 103°C), contrasting with the target compound’s likely amorphous or oily state.
Quinoline-Based Analogues ()
Compounds such as Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) share the quinoline core but differ in substituents:
- Key Features : A pyrazole-carboxylate group replaces the tetrazole-cyclohexanecarboxamide system.
Cyclohexanecarboxamide Derivatives with Varied Substituents ()
Example: N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties
Table 2. Functional Group Impact on Bioactivity
Key Research Findings
- Synthetic Challenges : Tetrazole-containing compounds (e.g., ) often require chromatographic purification and exhibit moderate yields (e.g., 61% in ), suggesting similar hurdles for the target compound .
- Thermal Stability : Cyclohexanecarboxamide derivatives with tetrazole groups () show varied melting points (83–135°C), indicating substituent-dependent crystallinity .
- Biological Implications: The 7-methoxyquinoline group may confer antimalarial activity, as seen in chloroquine analogues (), while tetrazole moieties could mimic carboxylates in enzyme inhibition .
Biological Activity
N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound features a quinoline moiety linked to a tetrazole ring, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions, including the Ugi reaction and cyclization methods, to create the desired hybrid structure.
Anticancer Properties
Research indicates that compounds containing quinoline and tetrazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline can inhibit cell proliferation in various cancer cell lines. The tetrazole group enhances this activity by potentially interacting with specific molecular targets involved in tumor growth.
Case Study:
A study involving substituted tetrazoloquinazoline derivatives demonstrated their effectiveness against breast cancer cells (MCF-7/HER2). The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives significantly inhibited cell viability compared to controls .
Antimicrobial Activity
The antimicrobial effects of this compound have also been explored. Compounds with similar structures have shown potent activity against various bacterial strains, indicating their potential as therapeutic agents for infectious diseases.
Data Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 4 µg/mL |
| This compound | P. aeruginosa | 6 µg/mL |
The mechanism of action for this compound is believed to involve multiple pathways:
- Inhibition of Enzyme Activity: Similar compounds have been shown to act as inhibitors for enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation .
- Microtubule Destabilization: Some tetrazole derivatives disrupt microtubule formation, leading to cell cycle arrest in cancer cells .
- Receptor Interaction: The binding affinity of the compound to specific receptors on cancer cells can lead to altered signaling pathways that inhibit cell growth .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Properties such as solubility, permeability, and metabolic stability are evaluated using computational tools and experimental assays.
Table: Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High (in DMSO) |
| Permeability | Moderate |
| Metabolic Stability | Favorable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
